An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Core Properties and Biological Context
An In-depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Core Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data and predictive insights, offering a valuable resource for researchers engaged in drug discovery and development.
Physicochemical Properties
Quantitative data regarding the fundamental physicochemical properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are limited. The following table summarizes available predicted values and data for structurally related analogs to provide a foundational understanding. The 1H-pyrrolo[2,3-b]pyridine core is also known as 7-azaindole.
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₈H₅ClN₂O₂ | - | - |
| Molecular Weight | 196.59 g/mol | - | - |
| Predicted pKa | 12.97 ± 0.40 | Predicted for 5-chloro-7-azaindole[1] | The carboxylic acid moiety will introduce an acidic pKa. The pyrrole NH is weakly acidic, and the pyridine nitrogen is basic. |
| Predicted XLogP3 | 1.8 | Calculated for 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | This value for a structural isomer suggests moderate lipophilicity. |
| Solubility | Likely enhanced over indole analogs | Inferred from studies on azaindoles[2] | The presence of the pyridine nitrogen generally increases aqueous solubility compared to the corresponding indole.[2] |
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Derivatives of this scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]
FGFR Signaling Pathway
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[3] The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The 1H-pyrrolo[2,3-b]pyridine moiety often serves as a hinge-binding element in inhibitors targeting the ATP-binding site of kinases like FGFR.[2]
Below is a diagram illustrating the major downstream pathways activated by FGFR.
Caption: Overview of the FGFR signaling cascade.
Experimental Protocols
Proposed Synthetic Workflow
This proposed synthesis starts from a commercially available substituted pyridine and builds the fused pyrrole ring, followed by the introduction of the carboxylic acid functionality.
Caption: Proposed synthetic workflow for the target compound.
Detailed Methodologies (Adapted from Analogous Syntheses)
Step 3: Synthesis of 5-chloro-7-azaindole (Adapted from a known procedure[1])
This step involves the formation of the core bicyclic ring system.
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Reaction Setup: In a double-jacketed reactor under a nitrogen atmosphere, add 4-(2-amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol (1 equivalent), N-methylpyrrolidone (approx. 4.8 mL per gram of starting material), and water (approx. 5.2 mL per gram of starting material).[1]
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Heating and Vacuum: Heat the mixture to 75-80 °C. Apply a vacuum of approximately 350 mbar.[1]
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Base Addition: Slowly add a 28% aqueous solution of sodium hydroxide (approx. 3.4 mL per gram of starting material) dropwise over 30-45 minutes, maintaining the temperature at 75-80 °C.[1]
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Reaction and Distillation: Stir the mixture overnight at 78-81 °C. During this time, the acetone byproduct is distilled off. The reaction volume should be kept constant by the continuous addition of water.[1]
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Workup: Cool the reaction mixture to 50-55 °C and add toluene. Stir the two-phase mixture and then allow the layers to separate. Extract the aqueous layer multiple times with toluene.[1]
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Purification: Combine the organic layers, wash with water, and then concentrate to dryness. The crude product can be recrystallized from toluene to yield 5-chloro-7-azaindole.[1]
Step 4: Carboxylation (General Procedure)
The introduction of the carboxylic acid at the C6 position is a critical and often challenging step. A potential method involves lithiation followed by quenching with carbon dioxide.
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Protection: The pyrrole nitrogen of 5-chloro-7-azaindole would likely require protection (e.g., with a BOC group) prior to lithiation.
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Lithiation: Treat the protected intermediate with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This would selectively deprotonate the C6 position.
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Carboxylation: Quench the lithiated intermediate by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.
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Deprotection and Workup: Acidify the reaction mixture to protonate the carboxylate and remove the protecting group. The final product would then be isolated and purified, likely via crystallization or chromatography.
